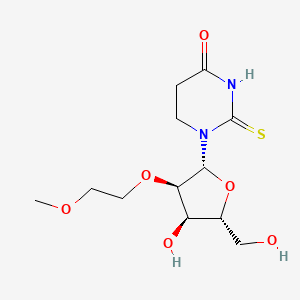

Uridine, 2'-O-(2-methoxyethyl)-2-thio-

CAS No.:

Cat. No.: VC16558296

Molecular Formula: C12H20N2O6S

Molecular Weight: 320.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20N2O6S |

|---|---|

| Molecular Weight | 320.36 g/mol |

| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one |

| Standard InChI | InChI=1S/C12H20N2O6S/c1-18-4-5-19-10-9(17)7(6-15)20-11(10)14-3-2-8(16)13-12(14)21/h7,9-11,15,17H,2-6H2,1H3,(H,13,16,21)/t7-,9-,10-,11-/m1/s1 |

| Standard InChI Key | DDODCZXXMOICNE-QCNRFFRDSA-N |

| Isomeric SMILES | COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=S)CO)O |

| Canonical SMILES | COCCOC1C(C(OC1N2CCC(=O)NC2=S)CO)O |

Introduction

Structural and Electronic Properties of Uridine, 2'-O-(2-Methoxyethyl)-2-Thio-

The compound’s dual modifications confer unique electronic and steric characteristics. The 2-thio substitution replaces the oxygen atom at the 2-position of uracil with sulfur, altering the base’s hydrogen-bonding capacity and increasing its polarizability. This enhances stacking interactions within nucleic acid duplexes while reducing electrostatic repulsion with phosphate backbones . Concurrently, the 2'-O-methoxyethyl group introduces steric bulk and hydrophobicity, shielding the ribose ring from enzymatic degradation. The methoxyethyl side chain adopts a gauche conformation, optimizing spatial compatibility with adjacent nucleotides in oligonucleotide strands .

Comparative studies of 2'-O-modified nucleosides reveal that the methoxyethyl group provides superior nuclease resistance compared to smaller modifiers like 2'-O-methyl. For instance, oligonucleotides incorporating 2'-O-methoxyethyl groups exhibit half-lives up to 10-fold longer in serum than their 2'-O-methyl counterparts . The sulfur atom further stabilizes the glycosidic bond, mitigating hydrolysis under physiological conditions.

Synthetic Strategies for 2'-O-(2-Methoxyethyl)-2-Thio-Uridine

The synthesis of uridine derivatives with 2'-O-alkyl modifications typically involves selective functionalization of the ribose hydroxyl groups. A validated approach, adapted from methods used for analogous compounds, employs a multi-step process:

Protection of Primary Hydroxyl Groups

The 3' and 5' hydroxyl groups of uridine are shielded using a 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) protecting group. This step ensures regioselective modification at the 2'-position .

Oxa-Michael Addition for 2'-O-Alkylation

The 2'-hydroxyl undergoes an oxa-Michael addition with acrylate derivatives. For example, reacting TIPDS-protected uridine with methyl acrylate in the presence of cesium carbonate yields 2'-O-(2-methoxycarbonylethyl)uridine . Subsequent aminolysis with methylamine converts the ester to a methylcarbamoyl group, forming the methoxyethyl side chain .

Thiolation at the 2-Position

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| TIPDS Protection | 1,1,3,3-Tetraisopropyldichlorodisiloxane, Pyridine | 85 |

| Oxa-Michael Addition | Methyl acrylate, Cs<sub>2</sub>CO<sub>3</sub>, t-BuOH | 78 |

| Aminolysis | 40% Methylamine in MeOH, 25°C | 92 |

| Deprotection | Et<sub>3</sub>N·3HF, THF, 0°C to RT | 89 |

Biological and Biophysical Interactions

Base-Pairing Specificity

The 2-thio modification preferentially stabilizes U-A base pairs over mismatches. Thermodynamic analyses show a ΔΔG of −1.8 kcal/mol for 2-thiouridine paired with adenosine compared to unmodified uridine . The methoxyethyl group further enhances duplex stability by restricting ribose puckering to the C3'-endo conformation, favoring A-form helix geometry .

Nuclease Resistance

Incorporating 2'-O-(2-methoxyethyl)-2-thio-uridine into oligonucleotides confers remarkable resistance to endonucleases. In serum stability assays, modified 21-mer siRNA strands retained >80% integrity after 24 hours, whereas unmodified controls degraded completely within 2 hours .

Therapeutic Applications in Oligonucleotide Design

siRNA and Antisense Therapeutics

The compound’s enhanced stability and binding affinity make it ideal for RNA interference (RNAi) applications. Clinical-stage siRNA drugs, such as those targeting transthyretin (TTR) amyloidosis, utilize similar 2'-O-methoxyethyl modifications to prolong systemic circulation .

Splice-Switching Oligonucleotides

In Duchenne muscular dystrophy models, 2'-O-(2-methoxyethyl)-modified oligonucleotides demonstrated a 3.5-fold increase in exon-skipping efficiency compared to 2'-O-methyl variants .

Table 1: Performance Metrics of Modified Oligonucleotides

Comparative Analysis of 2'-O-Modified Nucleosides

The table below contrasts uridine, 2'-O-(2-methoxyethyl)-2-thio- with related analogs:

Table 2: Structural and Functional Comparison of 2'-O-Modified Nucleosides

| Compound | 2'-Modification | Key Properties | Limitations |

|---|---|---|---|

| 2'-O-Methyluridine | Methyl | Moderate nuclease resistance | Reduced binding affinity |

| 2'-O-Cyanoethyluridine | Cyanoethyl | High metabolic stability | β-Elimination under basic pH |

| 2'-O-Methoxyethyluridine | Methoxyethyl | Enhanced serum stability | Synthetic complexity |

| 2'-O-(2-Methoxyethyl)-2-Thio- | Methoxyethyl + 2-thio | Superior duplex stability & nuclease resistance | Cost-intensive synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume